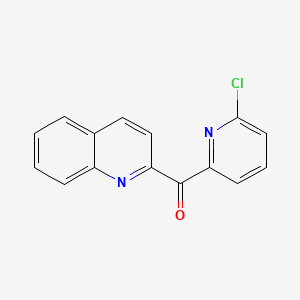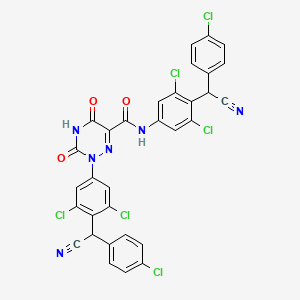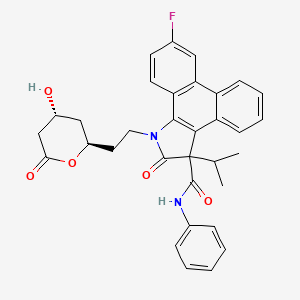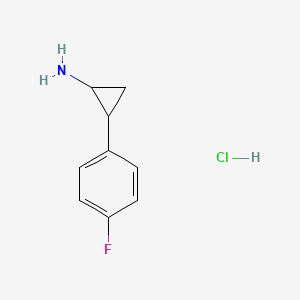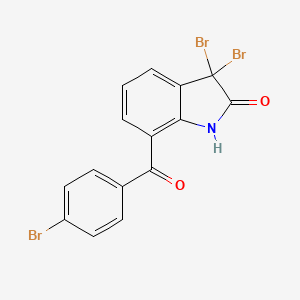
3,4-Epoxy-6-keto-4a,5-ene Simvastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Epoxy-6-keto-4a,5-ene Simvastatin is a biochemical used for proteomics research . It has a molecular formula of C25H36O7 and a molecular weight of 448.55 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C25H36O7 . This indicates that it contains 25 carbon atoms, 36 hydrogen atoms, and 7 oxygen atoms.Wirkmechanismus
While the specific mechanism of action for 3,4-Epoxy-6-keto-4a,5-ene Simvastatin is not available, simvastatin, a related compound, is known to inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin can be achieved through a multi-step process involving the modification of the precursor molecule, lovastatin.", "Starting Materials": [ "Lovastatin", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium borohydride", "Sodium cyanoborohydride", "Methanol", "Chloroform", "Acetone", "Ethyl acetate", "Dichloromethane", "Tetrahydrofuran", "Dimethylformamide", "Triethylamine", "Diisopropylethylamine", "Pyridine", "Trifluoroacetic acid", "Thionyl chloride", "Phosphorus pentachloride", "Methyl lithium", "Bromine", "Sodium hydride", "Methanesulfonic acid", "Sodium carbonate", "Water" ], "Reaction": [ "Lovastatin is first treated with sodium hydroxide and hydrogen peroxide to form 3,4-Dihydroxybutanoic acid.", "The 3,4-Dihydroxybutanoic acid is then oxidized with sodium borohydride and acetic acid to form 3,4-Epoxybutanoic acid.", "The 3,4-Epoxybutanoic acid is then reacted with sodium cyanoborohydride and methanol to form 3,4-Epoxy-6-keto-4a,5-ene lovastatin.", "The 3,4-Epoxy-6-keto-4a,5-ene lovastatin is then treated with chloroform and acetone to form the lactone intermediate.", "The lactone intermediate is then treated with ethyl acetate and dichloromethane to form the diol intermediate.", "The diol intermediate is then reacted with tetrahydrofuran and dimethylformamide to form the ketone intermediate.", "The ketone intermediate is then treated with triethylamine and diisopropylethylamine to form the enol intermediate.", "The enol intermediate is then reacted with pyridine and trifluoroacetic acid to form the enol triflate intermediate.", "The enol triflate intermediate is then treated with thionyl chloride and phosphorus pentachloride to form the enol chloride intermediate.", "The enol chloride intermediate is then reacted with methyl lithium and bromine to form the enol bromide intermediate.", "The enol bromide intermediate is then treated with sodium hydride and methanesulfonic acid to form 3,4-Epoxy-6-keto-4a,5-ene Simvastatin.", "The final product is purified using various techniques such as column chromatography and recrystallization." ] } | |
| 1795790-98-5 | |
Molekularformel |
C25H36O7 |
Molekulargewicht |
448.556 |
IUPAC-Name |
[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H36O7/c1-6-24(3,4)23(29)31-19-12-25(5)22(32-25)17-11-18(27)13(2)16(21(17)19)8-7-15-9-14(26)10-20(28)30-15/h11,13-16,19,21-22,26H,6-10,12H2,1-5H3/t13-,14-,15-,16+,19+,21-,22?,25?/m1/s1 |
InChI-Schlüssel |
HZHZODVQZPRTTL-CBQGMXQJSA-N |
SMILES |
CCC(C)(C)C(=O)OC1CC2(C(O2)C3=CC(=O)C(C(C13)CCC4CC(CC(=O)O4)O)C)C |
Synonyme |
2,2-Dimethylbutanoic Acid (1S,7R,8R,8aR)-1,2,3,4,6,7,8,8a-Octahydro-3,7-dimethyl_x000B_-3,4-epoxy-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



